2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Methoxyphenoxy)aniline” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenoxy)aniline” consists of a benzene ring attached to an aniline (NH2) group and a methoxyphenoxy (OCH3) group .Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Approaches : Gong and Kato (2004) described the synthesis of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are related to 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline. These compounds are synthesized from trifluoroacetaldehyde ethyl hemiacetal and aniline, yielding substituted products with potential applications in chemical synthesis (Gong & Kato, 2004).
Chemical Reactions and Derivatives : Pimenova et al. (2003) explored the synthesis and reactions of a compound similar to this compound. They investigated its reactions with aniline and other compounds, leading to the formation of various chemical derivatives (Pimenova et al., 2003).
Formation of Isoxazole and Pyrazole : Strekowski and Lin (1997) studied the formation of isoxazole and pyrazole by reacting trifluoromethyl-substituted anilines with oxime and hydrazone dianions. This research highlights the reactivity of compounds related to this compound in forming heterocyclic structures (Strekowski & Lin, 1997).
Applications in Synthesis and Catalysis
Use in Catalytic Processes : Wu et al. (2021) found that 2-Fluoro-5-(trifluoromethyl)aniline, a compound similar to the one , can be used as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This demonstrates its potential use in catalytic processes for synthesizing complex organic molecules (Wu et al., 2021).
Synthesis of Liquid Crystals : Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl derivatives. These derivatives exhibit stable smectic and nematic phases, suggesting applications in the field of liquid crystals (Miyajima et al., 1995).
Metabolic and Biological Studies
Metabolic Pathways in Pharmaceuticals : Kenny et al. (2004) described the synthesis of metabolites of diclofenac, a commonly used drug. They synthesized metabolites involving aniline derivatives, indicating the importance of such compounds in understanding drug metabolism (Kenny et al., 2004).
Study of Antiproliferative Activity : Kasumov et al. (2016) explored the antiproliferative activity of Cu(II) and Pd(II) complexes with anilines bearing fluorine and trifluoromethyl groups. This research highlights potential biological applications of such aniline derivatives in cancer research (Kasumov et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXACIKWNVQKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.